molecular formula C7H8INO3 B1400429 (4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester CAS No. 1356600-44-6

(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester

Cat. No.: B1400429
CAS No.: 1356600-44-6
M. Wt: 281.05 g/mol
InChI Key: FLNLZTLROGTAKR-UHFFFAOYSA-N
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Description

(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester typically involves the cycloaddition reaction of nitrile oxides with olefins or carbonyl compounds. One common method includes the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions . This method is advantageous due to its high regioselectivity and the availability of starting materials.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) as catalysts. there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or iodine (I₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by inhibiting enzymes or receptors involved in biological processes. For example, they may inhibit the activity of certain kinases or proteases, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the methyl ester group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(4-iodo-3-methyl-1,2-oxazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO3/c1-4-7(8)5(12-9-4)3-6(10)11-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNLZTLROGTAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1I)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a sealed tube fitted with magnetic stirrer was charged methyl (3-methyl-1,2-oxazol-5-yl)acetate (0.9 g, 5.8 mmol) and N-iodosuccinimide (2.61 g, 11.6 mmol) in 10 mL trifluoroacetic acid. The reaction mixture was heated at 65° C. for 3 h. The RM was quenched with NaHCO3 solution (25 mL) and extracted with ethyl acetate (30 mL). The organic layer was washed with water (30 mL) and saturated brine solution (30 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as brown solid (1.18 g, yield: 72.4%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
72.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester
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(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester
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(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester
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(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester
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(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester
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(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester

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